molecular formula C13H18ClFN2O B12450849 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

Katalognummer: B12450849
Molekulargewicht: 272.74 g/mol
InChI-Schlüssel: JGPAPXLRRKBWEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid amide group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride typically involves the reaction of 4-fluorobenzylamine with piperidine derivatives under specific conditions. One common method includes the use of N-(4-fluorobenzyl)piperidine, which is reacted with carboxylic acid derivatives to form the desired amide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can be compared with other similar compounds, such as:

    4-Fluorobenzylamine: This compound has a similar structure but lacks the piperidine ring and carboxylic acid amide group.

    N-(4-Fluorobenzyl)piperidine: This compound has a similar structure but lacks the carboxylic acid amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C13H18ClFN2O

Molekulargewicht

272.74 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H17FN2O.ClH/c14-11-3-1-10(2-4-11)9-13(12(15)17)5-7-16-8-6-13;/h1-4,16H,5-9H2,(H2,15,17);1H

InChI-Schlüssel

JGPAPXLRRKBWEK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)C(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.